

Application Note: Comprehensive Analytical Characterization of 2-Amino-8-ethyl-3-methylquinoline

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Compound of Interest

Compound Name: 2-Amino-8-ethyl-3-methylquinoline

CAS No.: 203506-26-7

Cat. No.: B15167136

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Introduction & Scientific Rationale

2-Amino-8-ethyl-3-methylquinoline is a highly substituted bicyclic compound featuring a benzene ring fused to a pyridine ring. Available in both its free base (CAS: 203506-26-7) and hydrochloride salt form (CAS: 1170438-56-8), this molecule serves as a critical chemical probe in proteomics and a precursor in pharmaceutical development due to its potential antimicrobial and antitumor properties[1].

The structural uniqueness of this compound lies in its specific substitution pattern: an exocyclic amino group at position 2, an ethyl group at position 8, and a methyl group at position 3[1]. This configuration creates a distinct steric and electronic environment that dictates its chemical reactivity and biological target binding. For researchers and drug development professionals, rigorous analytical characterization of this compound is paramount to ensure batch-to-batch consistency, verify structural integrity, and quantify trace impurities.

This application note details a self-validating analytical framework utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling

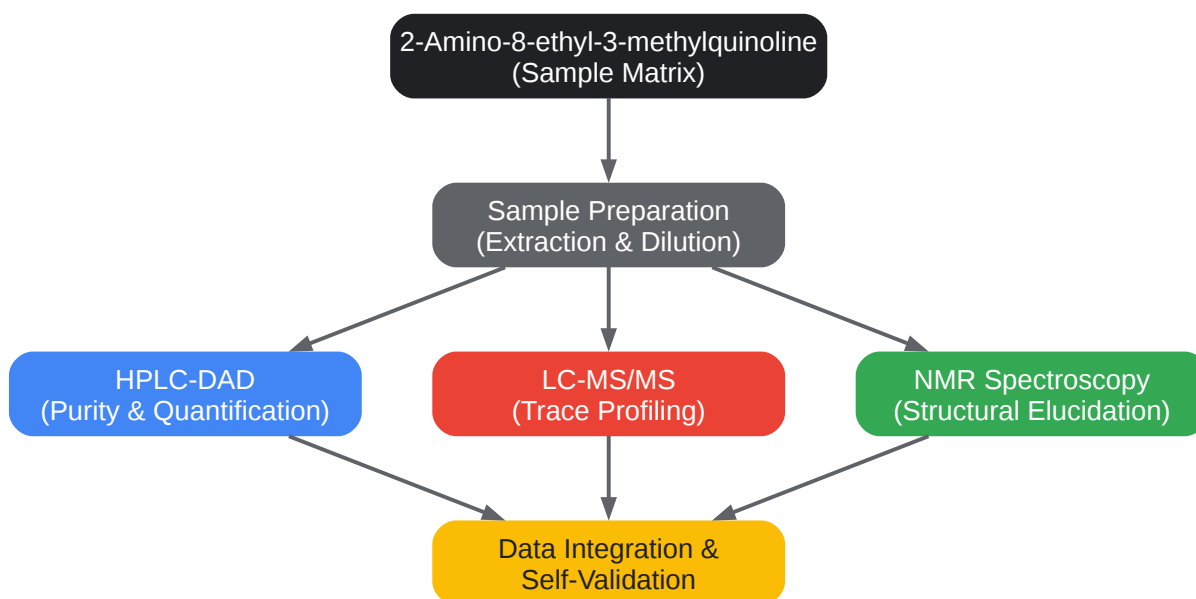
Understanding the fundamental properties of the analyte is the first step in method development. The basicity of the quinoline nitrogen and the exocyclic amine, combined with the hydrophobicity of the alkyl chains, drives the selection of reverse-phase chromatography and positive-ion mass spectrometry[2].

Table 1: Physicochemical Properties of **2-Amino-8-ethyl-3-methylquinoline**

Property	Value (Free Base)	Value (Hydrochloride Salt)
CAS Number	203506-26-7	1170438-56-8
Molecular Formula	C ₁₂ H ₁₄ N ₂	C ₁₂ H ₁₅ ClN ₂
Molecular Weight	186.25 g/mol	222.71 g/mol
Structural Class	Substituted Quinoline	Quinoline Hydrochloride
Primary Ionization	Basic (pKa ~4.5 - 5.5)	Pre-ionized (Salt)

Integrated Analytical Strategy

To establish a trustworthy and comprehensive profile of the compound, orthogonal analytical techniques must be employed. The workflow below illustrates the integration of quantitative purity analysis, trace impurity profiling, and definitive structural elucidation.

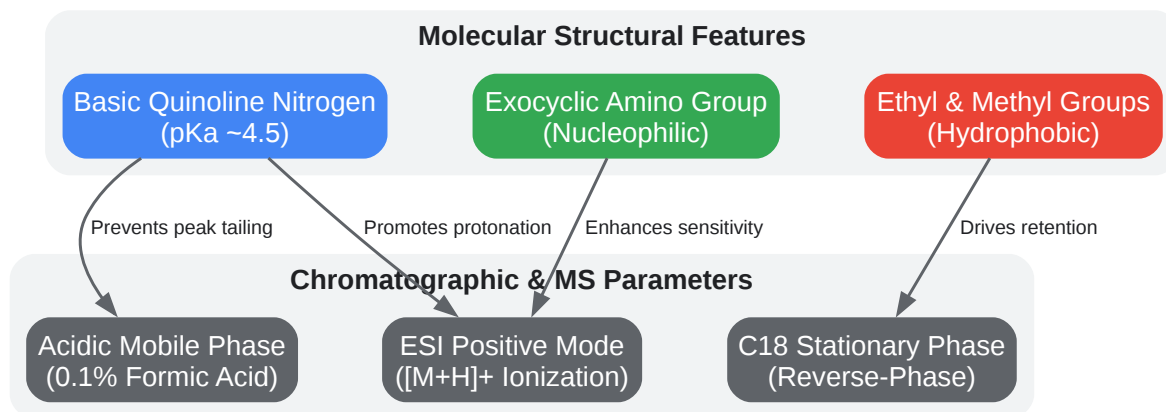


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Integrated analytical workflow for the comprehensive characterization of quinoline derivatives.

Experimental Protocols & Causality

Do not treat analytical instruments as "black boxes." The protocols below are designed with explicit causality, linking the structural features of **2-Amino-8-ethyl-3-methylquinoline** to specific instrumental parameters.



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Logical causality mapping between molecular structural features and analytical method parameters.

High-Performance Liquid Chromatography (HPLC-DAD)

Purpose: Determination of chromatographic purity and quantification of the main active pharmaceutical ingredient (API). **Causality:** Quinoline derivatives are notorious for peak tailing on standard silica-based columns due to secondary interactions between the basic nitrogen and residual acidic silanol groups on the stationary phase[3]. To mitigate this, an acidic mobile phase (0.1% Formic Acid) is mandatory. The low pH fully protonates the analyte and suppresses silanol ionization, ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of the compound in 1.0 mL of Mobile Phase A (aqueous). Note: Injecting a strong organic solvent into a highly aqueous gradient starting point causes localized disruption of the partitioning equilibrium, leading to peak distortion.

- Column Selection: Use an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 μ m) to provide adequate hydrophobic retention for the ethyl and methyl groups.
- Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm and 280 nm, where the conjugated quinoline ring exhibits strong UV absorbance.
- Gradient Execution: Run the gradient detailed in Table 2.

Table 2: Optimized HPLC Gradient Program

Time (min)	Flow Rate (mL/min)	Mobile Phase A (Water + 0.1% FA)	Mobile Phase B (Acetonitrile + 0.1% FA)
0.0	1.0	95%	5%
2.0	1.0	95%	5%
10.0	1.0	10%	90%
12.0	1.0	10%	90%
12.1	1.0	95%	5%
15.0	1.0	95%	5%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Purpose: Trace impurity profiling, degradation product identification, and absolute mass confirmation. Causality: The basicity of the exocyclic amine and the quinoline nitrogen ensures excellent ionization efficiency in Electrospray Ionization Positive mode (ESI+), readily accepting a proton to form a strong $[M+H]^+$ precursor ion[2].

Step-by-Step Methodology:

- Sample Dilution: Dilute the HPLC sample 1:100 in 50% Acetonitrile/Water to prevent detector saturation and mitigate matrix suppression effects.

- Ionization Parameters: Set ESI+ capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.
- Collision-Induced Dissociation (CID): Subject the precursor ion (m/z 187.1) to varying collision energies using Argon gas to generate a structural fingerprint.

Table 3: Expected MS/MS Transitions (ESI+) for Structural Confirmation

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Structural Rationale
187.1 [M+H] ⁺	170.1	15	Loss of NH ₃ (-17 Da); typical for exocyclic amines.
187.1 [M+H] ⁺	158.1	20	Loss of the ethyl radical/group (-29 Da).
187.1 [M+H] ⁺	142.1	30	Deeper cleavage of alkyl substituents and ring opening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Absolute structural elucidation, specifically differentiating regioisomers (e.g., confirming the ethyl group is at position 8 and not position 6)[4]. Causality: The hydrochloride salt form dictates the use of a highly polar deuterated solvent. DMSO-d₆ is selected over CDCl₃ because it fully solubilizes the salt lattice. Furthermore, the strong hydrogen-bonding capability of DMSO slows the chemical exchange rate of the exocyclic -NH₂ protons, allowing them to be clearly resolved as a distinct broad singlet in the ¹H spectrum, rather than exchanging rapidly and disappearing into the baseline.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
- Internal Standard (Optional): Add a known mass of 1,3,5-trimethoxybenzene for quantitative NMR (qNMR) purity assessment[4].

- Acquisition: Acquire a standard 1D ^1H spectrum (minimum 16 scans) and a ^{13}C spectrum (minimum 512 scans) at 298 K.
- 2D Correlation: If regioisomerism is suspected, perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to verify the connectivity of the ethyl group to C-8 and the methyl group to C-3.

System Suitability and Self-Validation

A protocol is only as reliable as its internal validation mechanisms. To ensure the trustworthiness of the analytical data generated, the following system suitability criteria must be met prior to sample analysis. If the system fails these metrics, the causality mapping (Section 4) should be used to troubleshoot (e.g., failing tailing factor indicates degraded mobile phase acidity or column silanol exposure).

Table 4: System Suitability Criteria (Self-Validation)

Parameter	Acceptance Criteria	Scientific Rationale
Retention Time RSD	$\leq 1.0\%$ (n=6)	Ensures pump delivery stability and complete column equilibration.
Peak Tailing Factor	≤ 1.5	Verifies adequate suppression of basic nitrogen-silanol interactions.
Resolution (Rs)	≥ 2.0 (vs. nearest peak)	Guarantees baseline separation for accurate optical integration.
Signal-to-Noise (S/N)	$\geq 10:1$ at LOQ	Confirms the mass spectrometer's sensitivity for trace impurity analysis.

References

- Buy **2-Amino-8-ethyl-3-methylquinoline** hydrochloride | 1170438-56-8 - Smolecule. Smolecule.com.

- Side-by-side comparison of analytical methods for quinoline fungicide detection - Benchchem. [Benchchem.com](#).
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C₃N₄ - PMC. National Institutes of Health (NIH).
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Sources

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